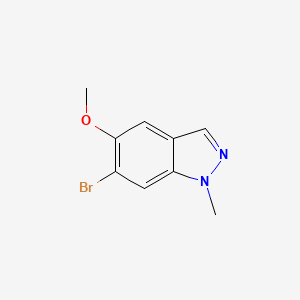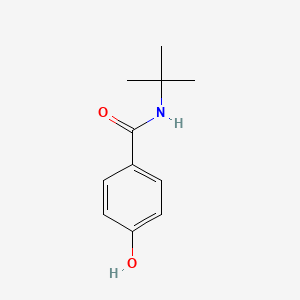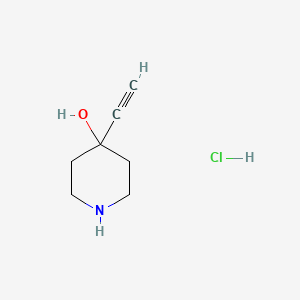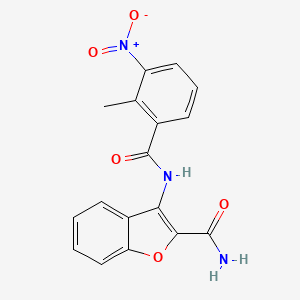
6-bromo-5-methoxy-1-methyl-1H-indazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“6-bromo-5-methoxy-1-methyl-1H-indazole” is a chemical compound with the CAS Number: 1577179-97-5 . It has a molecular weight of 241.09 .
Synthesis Analysis
The synthesis of indazole derivatives, including “this compound”, has been a topic of interest in recent years . Various synthetic approaches have been developed, including transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula C9H9BRN2O . The InChI code for this compound is 1S/C9H9BrN2O/c1-12-8-4-7 (10)9 (13-2)3-6 (8)5-11-12/h3-5H,1-2H3 .Chemical Reactions Analysis
The chemical reactions involving indazole derivatives have been studied extensively . These reactions often involve 1,3-dipolar cycloaddition of in situ generated diazo compounds and arynes .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 241.09 .Wissenschaftliche Forschungsanwendungen
Pharmacological Importance
The indazole scaffold, like that in 6-bromo-5-methoxy-1-methyl-1H-indazole, is of significant pharmacological relevance. It forms the basic structure for a multitude of compounds with potential therapeutic value. Various indazole derivatives have shown promising anticancer and anti-inflammatory activities, along with applications in disorders involving protein kinases and neurodegeneration. The well-defined mechanism of action in some derivatives paves the way for novel molecules with therapeutic properties (Denya, Malan, & Joubert, 2018).
Synthetic Chemistry and Medicinal Applications
Indazoles, including this compound, are integral in the field of synthetic chemistry, offering a rich array of biological activities. These derivatives have been associated with antibacterial, anticancer, anti-inflammatory, antidiabetic, antiviral, and antituberculosis activities, among others. Their versatility in drug synthesis makes them a focal point in medicinal chemistry (Ali, Dar, Pradhan, & Farooqui, 2013).
Anti-Tumor Potential
Indazole derivatives have demonstrated a wide range of biological activities, including anti-tumor effects. The exploration of indazole derivatives as inhibitors of various biological targets like fibroblast growth factor receptor (FGFR), indoleamine-2,3-dioxygenase1 (IDO1), and carbonic anhydrase (CA) highlights their therapeutic potential in cancer treatment. The structural modifications in these derivatives based on structure-activity relationships could lead to more potent anti-cancer agents (Wan, He, Li, & Tang, 2019).
Synthetic Strategies in Medicinal Chemistry
The development of new synthetic strategies for indazoles, including this compound, is a critical area of research. The transition-metal-catalyzed C–H activation/annulation sequence is a prominent method for constructing functionalized indazole derivatives. This approach allows for the synthesis of indazoles with enhanced tolerance in medicinal applications, offering functional flexibility and structural complexity (Shiri, Roosta, Dehaen, & Amani, 2022).
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Indazole derivatives have been known to interact with various kinases such as chk1, chk2, and sgk . These kinases play crucial roles in cell cycle regulation and response to DNA damage .
Mode of Action
It can be inferred that the compound might interact with its targets, potentially altering their function and leading to changes in cellular processes .
Biochemical Pathways
Given the potential targets, it might influence pathways related to cell cycle regulation and dna damage response .
Result of Action
Given its potential targets, it might influence cell cycle progression and dna damage response .
Eigenschaften
IUPAC Name |
6-bromo-5-methoxy-1-methylindazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2O/c1-12-8-4-7(10)9(13-2)3-6(8)5-11-12/h3-5H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDOOXMBUSOIVLU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC(=C(C=C2C=N1)OC)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(Z)-2,2,2-trifluoro-N-phenyl-N'-(2-(trichloromethyl)benzo[d][1,3]dioxol-2-yl)acetimidamide](/img/structure/B2406765.png)

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2406767.png)


![6-[3-(cyclopropylmethoxy)-4-methoxyphenyl]-3-(2,5-dimethoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B2406772.png)

![2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-nitrophenyl)acetamide](/img/structure/B2406774.png)

![{[5-(2-Thienyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid](/img/structure/B2406779.png)


